2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromophenyl group at the 2-position, a chlorine atom at the 3-position, and a methyl group at the 6-position of the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with arylboronic acids can yield biaryl derivatives, while nucleophilic substitution with amines can produce amino-substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine
- 2-(4-Bromophenyl)-3-chloroimidazo[1,2-a]pyridine
Uniqueness
2-(4-Bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable scaffold for drug discovery and material science .
Properties
Molecular Formula |
C14H10BrClN2 |
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Molecular Weight |
321.60 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3-chloro-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10BrClN2/c1-9-2-7-12-17-13(14(16)18(12)8-9)10-3-5-11(15)6-4-10/h2-8H,1H3 |
InChI Key |
VOBRRUIFEIDDLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2Cl)C3=CC=C(C=C3)Br)C=C1 |
Origin of Product |
United States |
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